molecular formula C10H15NO B3083322 (s)-3-(Methylamino)-1-phenylpropanol CAS No. 114133-37-8

(s)-3-(Methylamino)-1-phenylpropanol

Cat. No.: B3083322
CAS No.: 114133-37-8
M. Wt: 165.23 g/mol
InChI Key: XXSDCGNHLFVSET-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-3-(Methylamino)-1-phenylpropanol is a chiral compound with significant importance in various fields, including chemistry, biology, and medicine. It is structurally related to ephedrine and pseudoephedrine, which are well-known for their stimulant and decongestant properties . This compound is characterized by its chiral center, which gives rise to its enantiomers, each with distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(Methylamino)-1-phenylpropanol typically involves the reaction of (+/-)-alpha-methylamino propiophenone with (2R, 3R)-(-)-tartaric acid derivatives in a solvent to form a salt. This salt is then crystallized and filtered to obtain the desired (s)-enantiomer. The process involves acidifying, alkalizing, extracting with a solvent, and distilling to remove the solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(Methylamino)-1-phenylpropanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: Various substituents can be introduced at different positions on the phenyl ring or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines.

Scientific Research Applications

(s)-3-(Methylamino)-1-phenylpropanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (s)-3-(Methylamino)-1-phenylpropanol involves its interaction with adrenergic receptors in the body. It mimics the actions of epinephrine and norepinephrine, leading to increased heart rate, blood pressure, and bronchodilation. The compound acts as a sympathomimetic agent, causing the release of norepinephrine and stimulating the central nervous system .

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Structurally similar and shares similar pharmacological properties.

    Pseudoephedrine: Another stereoisomer with decongestant properties.

    Methamphetamine: Shares the methylamino group but has different pharmacological effects.

Uniqueness

(s)-3-(Methylamino)-1-phenylpropanol is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomers and other similar compounds.

Properties

IUPAC Name

(1S)-3-(methylamino)-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDCGNHLFVSET-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Methyl-5-phenylisoxazolidine (54.3 g, 333 mmol) and Pd/C (2.7 g) in EtOH (55.0 g) are heated to 60°-80° C. in a 300-mL, stirred (700 rpm), Hastalloy autoclave which is kept pressurized to 55 psig with H2 for 5 hours. After cooling, the mixture is filtered and the EtOH removed in vacuo to give N-methyl-3-phenyl-3-hydroxypropylamine.
Quantity
54.3 g
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) dissolved in tetramethylene sulfone (38.1 g) is mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50° C. and the pressure is maintained at 40 psig with H2 for 24 hours. Ethanol (38.1 g) is added and heating is continued for 48 hours. After cooling, the mixture is filtered and the EtOH is removed to give a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
solvent
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Methyl-5-phenylisoxazolidine (2.0 g, 12.3 mmol) and Zn powder (1.2 g, 18.3 mmol) in 10 molar aqueous acetic acid are heated to 65°-70° C. for 4 hours. Additional Zn powder (0.4 g, 6.1 mmol) is added and heating is continued for one more hour. The reaction mixture is neutralized with sodium hydroxide and extracted with chloroform. The extract is dried (K2CO3) and concentrated to give N-methyl-3-phenyl-3-hydroxy-propyl-amine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCNCCC(O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-(Methylamino)-1-phenylpropanol
Reactant of Route 2
Reactant of Route 2
(s)-3-(Methylamino)-1-phenylpropanol
Reactant of Route 3
Reactant of Route 3
(s)-3-(Methylamino)-1-phenylpropanol
Reactant of Route 4
Reactant of Route 4
(s)-3-(Methylamino)-1-phenylpropanol
Reactant of Route 5
(s)-3-(Methylamino)-1-phenylpropanol
Reactant of Route 6
Reactant of Route 6
(s)-3-(Methylamino)-1-phenylpropanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.